molecular formula C15H11F3N2O B2542203 (R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole CAS No. 1835671-08-3

(R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B2542203
CAS No.: 1835671-08-3
M. Wt: 292.261
InChI Key: YZOJKEJLMYATFV-ZDUSSCGKSA-N
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Description

“®-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole” is a complex organic compound. It contains a phenyl group (a benzene ring), a pyridin-2-yl group (a benzene ring with a nitrogen atom), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms). The presence of the oxazole ring (a five-membered ring containing one oxygen atom and one nitrogen atom) and the “®” prefix indicates that this compound has a specific configuration at a stereocenter .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a specific three-dimensional shape determined by these bonds and the spatial arrangement of its functional groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The phenyl and pyridin-2-yl groups are aromatic and relatively stable, but can participate in electrophilic aromatic substitution reactions. The trifluoromethyl group is electron-withdrawing, which would influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, influencing its solubility and permeability .

Scientific Research Applications

Synthesis and Structural Characterization

(R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole and related compounds have been extensively studied for their chemical synthesis and structural characterization, demonstrating their versatility in organic synthesis. For instance, novel gold(III) pyridinyl-oxazoline cationic complexes, including variants of the (R)-4-phenyl group, have been synthesized and structurally characterized. These complexes have shown diverse reactivity, leading to the formation of neutral complexes through reaction with NaOAc, revealing the impact of the pyridinyl substituent on product formation (Cinellu et al., 2009). Additionally, the electrochemical reduction of CO2 catalyzed by rhenium tricarbonyl complexes with related ligands highlights the potential of these compounds in catalysis, showing variations in catalytic activity based on the solvent and structure of the ligands (Nganga et al., 2017).

Photophysical Properties and Catalysis

The photophysical properties of complexes containing pyridinyl and oxazoline moieties have been extensively explored. For example, ruthenium complexes containing a pendent catechol ring were synthesized and characterized, investigating their acid-base properties and electronic structures. These studies provide insights into the emission spectroscopies and electrochemical behaviors of these complexes, contributing to our understanding of their applications in photophysical experiments (O'Brien et al., 2004).

Biological Applications

In the realm of biological applications, novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues were synthesized using a click chemistry approach and evaluated for their antimicrobial properties against various bacterial and fungal strains. This research underscores the potential of this compound derivatives as templates for developing new antimicrobial agents (Jha & Ramarao, 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Handling guidelines for similar compounds recommend avoiding dust formation, avoiding breathing in mist or vapors, and using personal protective equipment .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients, suggesting potential applications in these areas .

Properties

IUPAC Name

(4R)-4-phenyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O/c16-15(17,18)11-6-7-12(19-8-11)14-20-13(9-21-14)10-4-2-1-3-5-10/h1-8,13H,9H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOJKEJLMYATFV-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=NC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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